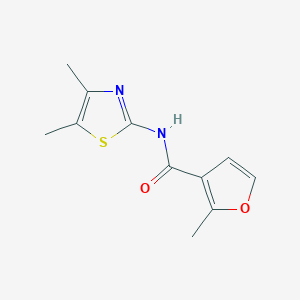
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methylfuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methylfuran-3-carboxamide, commonly known as DMF, is an organic compound that has gained significant attention in the field of scientific research due to its unique properties. DMF is a small molecule that has a molecular weight of 191.25 g/mol and a chemical formula of C9H10N2O2S. It is a yellowish-brown powder that is soluble in water, ethanol, and other organic solvents.
Mécanisme D'action
The mechanism of action of DMF is not fully understood, but it is believed to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and anti-inflammatory genes. DMF has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes.
Biochemical and Physiological Effects
DMF has been shown to have various biochemical and physiological effects, including the upregulation of antioxidant enzymes such as glutathione peroxidase and superoxide dismutase. DMF has also been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-alpha. Additionally, DMF has been shown to increase the levels of regulatory T cells, which play a crucial role in the modulation of the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using DMF in lab experiments is its low toxicity and high solubility in water and organic solvents. DMF is also stable under various conditions, making it suitable for use in a wide range of experiments. However, one of the limitations of using DMF is its high cost, which may limit its use in some research studies.
Orientations Futures
There are several future directions for the research on DMF. One potential area of research is the identification of novel DMF analogs with improved pharmacokinetic and pharmacodynamic properties. Another area of research is the investigation of the potential use of DMF in the treatment of other diseases such as cancer and neurodegenerative disorders. Additionally, the role of DMF in modulating the gut microbiome and its potential use in the treatment of gut-related diseases is an area of active research.
Conclusion
In conclusion, DMF is a small molecule that has gained significant attention in the field of scientific research due to its unique properties. DMF has been extensively studied for its potential applications in various fields of scientific research, including medicinal chemistry. DMF has been shown to possess anti-inflammatory, antioxidant, and immunomodulatory properties, making it a promising candidate for the treatment of various diseases. The future directions for the research on DMF are promising, and further investigations are needed to fully understand the potential of this molecule.
Méthodes De Synthèse
DMF can be synthesized using various methods, including the reaction between 2-methylfuran-3-carboxylic acid and thionyl chloride, followed by the reaction with 4,5-dimethyl-2-mercaptobenzothiazole. Another method involves the reaction between 2-methylfuran-3-carboxylic acid and 4,5-dimethyl-2-mercaptobenzothiazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).
Applications De Recherche Scientifique
DMF has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of DMF is in the field of medicinal chemistry, where it has been shown to possess anti-inflammatory, antioxidant, and immunomodulatory properties. DMF has also been investigated for its potential use in the treatment of various diseases such as multiple sclerosis, psoriasis, and inflammatory bowel disease.
Propriétés
Nom du produit |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methylfuran-3-carboxamide |
|---|---|
Formule moléculaire |
C11H12N2O2S |
Poids moléculaire |
236.29 g/mol |
Nom IUPAC |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methylfuran-3-carboxamide |
InChI |
InChI=1S/C11H12N2O2S/c1-6-8(3)16-11(12-6)13-10(14)9-4-5-15-7(9)2/h4-5H,1-3H3,(H,12,13,14) |
Clé InChI |
CXQAUQSQAHQMFZ-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=N1)NC(=O)C2=C(OC=C2)C)C |
SMILES canonique |
CC1=C(SC(=N1)NC(=O)C2=C(OC=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(tert-butyl)-N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}amine](/img/structure/B262082.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclooctanamine](/img/structure/B262083.png)
![3-[(Cyclohexylmethyl)amino]-1-adamantanol](/img/structure/B262084.png)
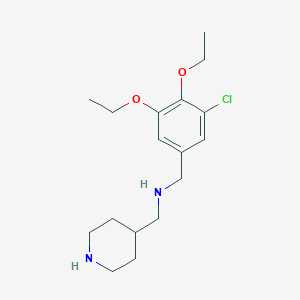
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine](/img/structure/B262087.png)
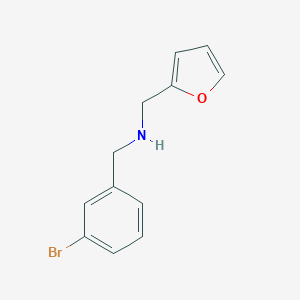
![N-(2,3-dichlorobenzyl)-N-[2-(diethylamino)ethyl]amine](/img/structure/B262094.png)
![N-(2,6-dimethoxypyrimidin-4-yl)-4-[[(Z)-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)methyl]amino]benzenesulfonamide](/img/structure/B262103.png)
![(2R)-2-[(4-methylphenyl)methylamino]butan-1-ol](/img/structure/B262104.png)
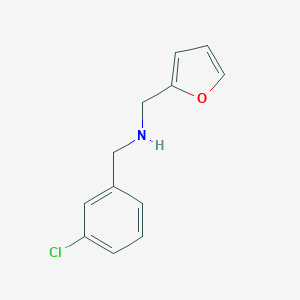
![2-[1-(3-Methylbutyl)-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B262106.png)
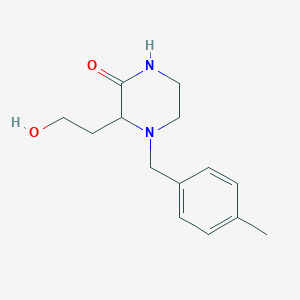
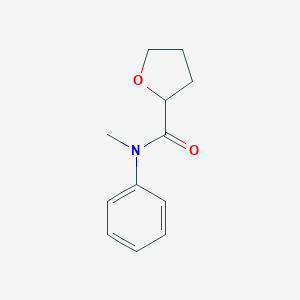
![3-(4-fluorophenyl)-5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B262112.png)